

The Discovery and Synthesis of 3-Hydroxypropionitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxypropionitrile

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionitrile (3-HPN), also known as ethylene cyanohydrin, is a bifunctional molecule of significant interest in organic synthesis and as a precursor to valuable industrial polymers and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, and key physicochemical and spectroscopic properties. Detailed experimental protocols for its preparation are presented, along with a comparative analysis of the primary synthetic routes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

3-Hydroxypropionitrile (CAS No. 109-78-4), with the linear formula $\text{HOCH}_2\text{CH}_2\text{CN}$, is a clear, colorless to pale yellow liquid.^[1] Its structure incorporates both a hydroxyl and a nitrile functional group, rendering it a versatile building block in organic chemistry.^{[2][3]} Historically, 3-HPN was a key intermediate in the production of acrylonitrile and acrylic acid.^[2] Today, it finds applications as a solvent, a reagent in peptide synthesis, and a precursor in the manufacturing of pharmaceuticals, agrochemicals, and materials for renewable energy technologies.^{[2][3][4]}
^[5]

Discovery and Historical Context

The first documented synthesis of **3-Hydroxypropionitrile** is attributed to the year 1863 and was achieved through the reaction of 2-chloroethanol (ethylene chlorohydrin) with an alkali metal cyanide.^{[6][7]} This seminal work was published in *Annalen der Chemie und Pharmacie*.^{[6][7]} This early method laid the groundwork for subsequent optimizations and alternative synthetic pathways that have been developed over the past century to improve yield, safety, and economic viability.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **3-Hydroxypropionitrile** is provided in the table below.

| Property | Value | Reference |
|---------------------------------------|---|-----------|
| Molecular Formula | C ₃ H ₅ NO | [8] |
| Molecular Weight | 71.08 g/mol | [1][6] |
| Appearance | Clear, slightly yellow to yellow liquid | [1][8] |
| Melting Point | -46 °C | [6][8] |
| Boiling Point | 228 °C | [6][8] |
| Density | 1.04 g/mL at 25 °C | [6][8] |
| Refractive Index (n _{20/D}) | 1.425 | [6][8] |
| Flash Point | >110 °C (>230 °F) | [8] |
| Water Solubility | >=10 g/100 mL at 20 °C | [8] |
| Vapor Pressure | <0.1 mmHg at 20 °C | [6] |
| Vapor Density | 2.5 (vs air) | [6] |
| pKa | 13.82 ± 0.10 (Predicted) | [8] |

Spectroscopic data is crucial for the identification and characterization of **3-Hydroxypropionitrile**.

| Spectroscopy | Data | Reference |
|---|---|-----------|
| ¹ H NMR (CDCl ₃) | δ 3.85 (t, 2H), δ 2.61 (t, 2H), δ 3.44 (s, 1H) | [9] |
| IR Spectrum | Key peaks corresponding to O-H and C≡N stretching | |
| Mass Spectrum | Available on the NIST WebBook | |

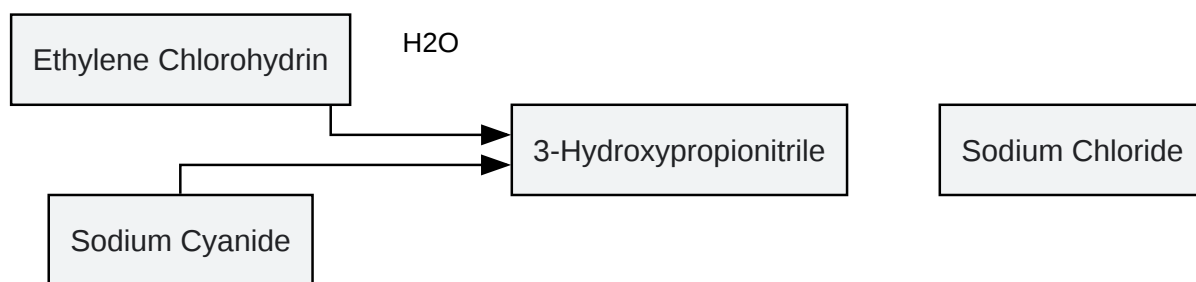
Key Synthesis Methodologies

Several methods for the synthesis of **3-Hydroxypropionitrile** have been developed since its discovery. The following sections detail the most significant historical and industrial approaches.

From Ethylene Chlorohydrin and Sodium Cyanide

This classical method, stemming from its original discovery, remains a viable laboratory-scale synthesis.

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Synthesis of 3-HPN from Ethylene Chlorohydrin.

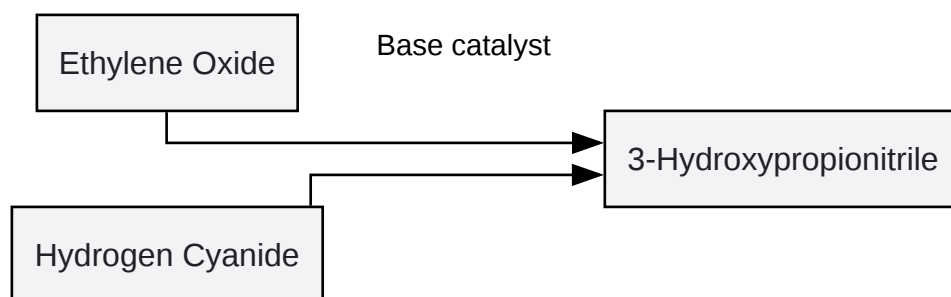
Detailed Experimental Protocol (Adapted from Organic Syntheses):

- **Apparatus Setup:** A 5-liter flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser. The flask is placed in a water bath to control the temperature.
- **Reactant Charging:** 612 g (12.5 moles) of finely powdered sodium cyanide is placed in the flask. A solution of 1 kg (12.4 moles) of ethylene chlorohydrin in 250 cc of water is prepared.
- **Reaction Initiation:** The ethylene chlorohydrin solution is added to the flask, and stirring is initiated. The mixture is heated to 45°C using the water bath.
- **Temperature Control:** The temperature is carefully maintained at 45°C for 1 hour. The temperature is then gradually raised to 48°C for 1 hour, and finally to 50°C until the reaction is complete (approximately 4.5-5 hours).
- **Work-up:** The reaction mixture is cooled to 20-22°C, and the precipitated sodium chloride is removed by suction filtration.
- **Purification:** The filtrate is distilled under reduced pressure. The fraction boiling at 108-110°C/15 mm Hg is collected as **3-hydroxypropionitrile**. The typical yield is 79-80%.

From Ethylene Oxide and Hydrogen Cyanide

A common industrial method involves the base-catalyzed ring-opening of ethylene oxide with hydrogen cyanide.

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Synthesis of 3-HPN from Ethylene Oxide.

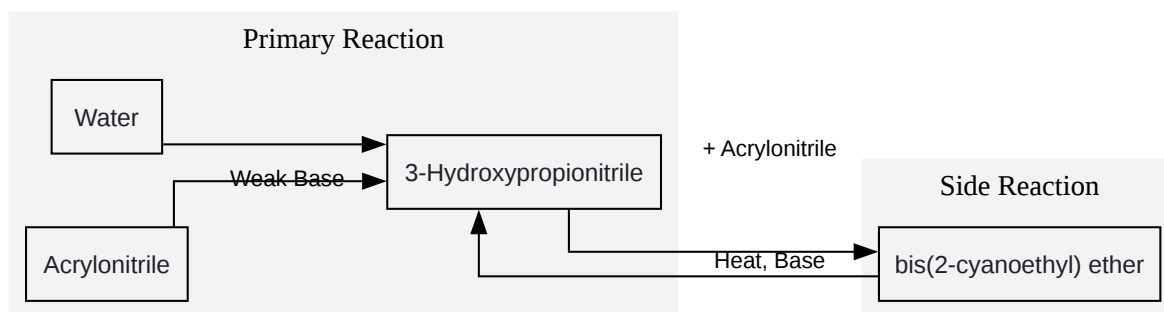
General Industrial Protocol:

This reaction is typically performed in a continuous process. Liquid ethylene oxide and liquid hydrogen cyanide are reacted in an alkaline medium within a closed tubular circulation system. The reaction is maintained at a pH of at least 8.5 and a pressure of at least 2 atmospheres gauge.[4] A weak base, such as a carboxylic acid sodium salt resin, can be used as a catalyst, with the reaction carried out in water at 45-50°C.

Hydration of Acrylonitrile

Another significant industrial route is the base-catalyzed addition of water to acrylonitrile. This reaction can lead to the formation of a byproduct, bis(2-cyanoethyl) ether, which can be subsequently pyrolyzed to yield additional 3-HPN.

Reaction Pathway:



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Synthesis of 3-HPN from Acrylonitrile Hydration.

General Industrial Protocol:

- Initial Reaction: Acrylonitrile and water are reacted in a molar ratio of approximately 1:0.5 to 1:20 in the presence of a weak base (e.g., sodium carbonate and sodium bicarbonate)

mixture) at 80-150°C and 1-5 bar pressure.[6][8] This produces a mixture of **3-hydroxypropionitrile** and bis(2-cyanoethyl) ether.

- Separation: The aqueous phase is separated from the organic phase. Unreacted acrylonitrile is distilled off from the organic phase.
- Pyrolysis: The remaining mixture, rich in bis(2-cyanoethyl) ether, is heated to 120-160°C under reduced pressure in the presence of a basic catalyst (e.g., calcium oxide) to cleave the ether into **3-hydroxypropionitrile** and acrylonitrile.[6]
- Final Purification: The desired **3-hydroxypropionitrile** is isolated by fractional distillation.[6]

Conclusion

3-Hydroxypropionitrile is a chemical of considerable historical and ongoing importance. Its discovery in 1863 opened avenues for its use in a wide range of chemical syntheses. While the original synthesis from ethylene chlorohydrin is still relevant for laboratory applications, industrial production has largely shifted to more economical and scalable processes involving ethylene oxide or acrylonitrile. The unique bifunctionality of 3-HPN ensures its continued role as a valuable intermediate for researchers and professionals in the chemical and pharmaceutical industries. This guide provides a foundational understanding of its synthesis and properties to support further innovation and application.

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